2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol
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Overview
Description
2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol is a synthetic organic compound that belongs to the class of benzodioxins. This compound is characterized by the presence of two fluorine atoms and an ethyl group attached to a dihydrobenzodioxin ring system. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-ethylphenol with 2,3-difluorobenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can result in the formation of various functionalized derivatives.
Scientific Research Applications
2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol can be compared with other similar compounds, such as:
2-Ethyl-6,7-difluoro-1,4-benzodioxin: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
6,7-Difluoro-2,3-dihydro-1,4-benzodioxin-2-ol: Lacks the ethyl group, which may influence its chemical properties and applications.
2-Ethyl-1,4-benzodioxin-2-ol: Lacks the fluorine atoms, which may alter its chemical reactivity and biological effects.
The presence of fluorine atoms and the ethyl group in this compound makes it unique and potentially more versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C10H10F2O3 |
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Molecular Weight |
216.18 g/mol |
IUPAC Name |
3-ethyl-6,7-difluoro-2H-1,4-benzodioxin-3-ol |
InChI |
InChI=1S/C10H10F2O3/c1-2-10(13)5-14-8-3-6(11)7(12)4-9(8)15-10/h3-4,13H,2,5H2,1H3 |
InChI Key |
XLVSLBMFKKIJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC2=CC(=C(C=C2O1)F)F)O |
Origin of Product |
United States |
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